molecular formula C27H46NOPS B8245477 (S)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

(S)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

Cat. No.: B8245477
M. Wt: 463.7 g/mol
InChI Key: DLEBILSCHWXPBN-NJHZRGNWSA-N
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Description

(S)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide is a chiral compound that has garnered interest in various fields of chemistry and industry This compound is known for its unique structural features, which include a phosphanylphenyl group and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phosphanylphenyl intermediate: This step involves the reaction of a suitable phenyl derivative with a phosphine reagent under controlled conditions.

    Introduction of the dimethylpropyl group: The next step involves the alkylation of the phosphanylphenyl intermediate with a dimethylpropyl halide.

    Sulfinamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

    Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (S)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s chiral nature allows it to selectively interact with specific enantiomers of target molecules, enhancing its efficacy in asymmetric synthesis and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Dibenzophospholes: These compounds share the phosphanyl group but differ in their overall structure and reactivity.

    Organophosphorus Compounds: These compounds have similar phosphorus-containing groups but may have different substituents and applications.

Uniqueness

(S)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide is unique due to its combination of a phosphanylphenyl group and a sulfinamide moiety, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature further enhances its utility in asymmetric synthesis, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(S)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h13-14,19-22,25,28H,7-12,15-18H2,1-6H3/t25-,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEBILSCHWXPBN-NJHZRGNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N[S@@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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